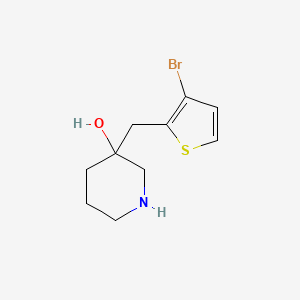
3-((3-Bromothiophen-2-yl)methyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Bromothiophen-2-yl)methyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a bromothiophene moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activity and versatility in drug design
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromothiophen-2-yl)methyl)piperidin-3-ol typically involves the following steps:
Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Piperidine: The bromothiophene intermediate is then coupled with piperidine through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-Bromothiophen-2-yl)methyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((3-Bromothiophen-2-yl)methyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyl group on the piperidine ring may also play a role in hydrogen bonding and other interactions with biological molecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((3-Bromothiophen-2-yl)methyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-((3-Chlorothiophen-2-yl)methyl)piperidin-3-ol:
3-((3-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol: Replacement of the piperidine ring with a pyrrolidine ring can alter the compound’s properties and applications
Uniqueness
3-((3-Bromothiophen-2-yl)methyl)piperidin-3-ol is unique due to the presence of both the bromothiophene moiety and the hydroxyl-substituted piperidine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H14BrNOS |
|---|---|
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
3-[(3-bromothiophen-2-yl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C10H14BrNOS/c11-8-2-5-14-9(8)6-10(13)3-1-4-12-7-10/h2,5,12-13H,1,3-4,6-7H2 |
InChI-Schlüssel |
QYKWPARUFYEUAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)(CC2=C(C=CS2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)
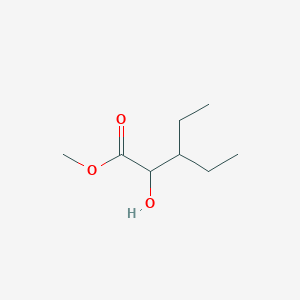
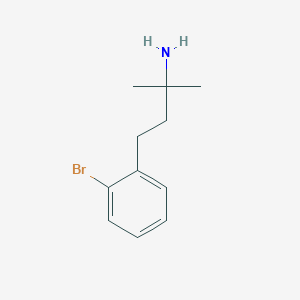
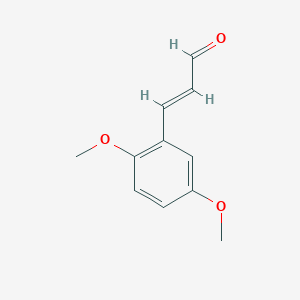
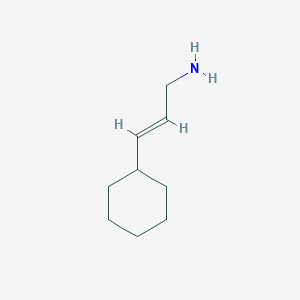
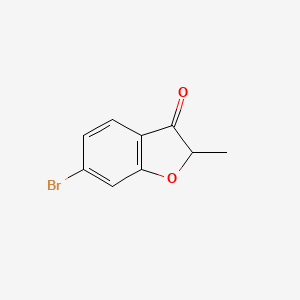

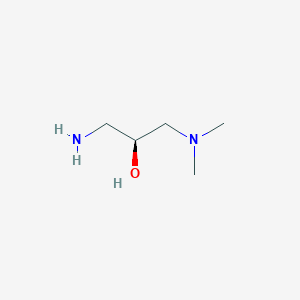


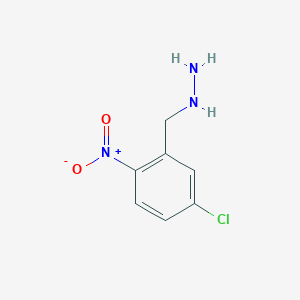

![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13591108.png)
![6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13591111.png)
